2-amino-N-(3-chlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
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Overview
Description
2-amino-N-(3-chlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic organic compound belonging to the indolizine family Indolizines are heterocyclic compounds characterized by a fused ring structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-chlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Indolizine Core: Starting with a suitable pyrrole derivative, the indolizine core can be constructed through cyclization reactions.
Functional Group Introduction: Introduction of the amino group at the 2-position can be achieved through nucleophilic substitution reactions.
Attachment of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution to introduce the 3-chlorophenyl group.
Nitrobenzoyl Group Addition: The 4-nitrobenzoyl group can be introduced via acylation reactions, typically using reagents like nitrobenzoyl chloride.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through amidation reactions using appropriate amines and coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions using catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various functional groups at the chlorophenyl position.
Scientific Research Applications
Chemistry
In chemistry, 2-amino-N-(3-chlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of indolizine derivatives with biological macromolecules. Its functional groups make it a candidate for binding studies with proteins and nucleic acids.
Medicine
Medically, this compound is of interest due to its potential pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Studies might focus on its anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-amino-N-(3-chlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(3-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide: Similar structure but with a methyl group instead of a nitro group.
2-amino-N-(3-bromophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
2-amino-N-(3-chlorophenyl)-3-(4-nitrobenzoyl)pyrrole-1-carboxamide: Similar structure but with a pyrrole core instead of an indolizine core.
Uniqueness
The uniqueness of 2-amino-N-(3-chlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide lies in its combination of functional groups and the indolizine core. This combination provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-amino-N-(3-chlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O4/c23-14-4-3-5-15(12-14)25-22(29)18-17-6-1-2-11-26(17)20(19(18)24)21(28)13-7-9-16(10-8-13)27(30)31/h1-12H,24H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOCWRWYFBVWEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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